molecular formula C17H16ClN3S B2669456 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-64-1

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No.: B2669456
CAS No.: 852139-64-1
M. Wt: 329.85
InChI Key: OQUZKJQFJMDIPF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic thiourea-derivative that incorporates both chlorophenyl and 2-methylindole moieties, making it a compound of significant interest in medicinal chemistry and infectious disease research. This compound is part of a class of indole-derived thioureas that have demonstrated a broad spectrum of biological activities in scientific studies, primarily focusing on antimicrobial and antiviral applications . Research indicates that thiourea derivatives containing indole scaffolds show potent activity against Gram-positive bacteria, including various strains of Staphylococcus aureus . The presence of halogen atoms, such as chlorine on the phenyl ring, is a strategic feature known to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic properties and bioavailability . Furthermore, related indole-thiourea hybrids have shown promising antiviral activity. Scientific investigations have identified specific derivatives with potent effects against the Human Immunodeficiency Virus type-1 (HIV-1), including activity against wild-type strains and variants bearing clinically relevant mutations . The compound's mechanism of action for antimicrobial activity is associated with the inhibition of key bacterial enzymes; structurally similar analogs have been shown to inhibit the decatenation activity of S. aureus topoisomerase IV and the supercoiling activity of S. aureus DNA gyrase . This compound is provided For Research Use Only. It is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(6-7-15(13)20-11)10-19-17(22)21-16-5-3-2-4-14(16)18/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZKJQFJMDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-methyl-1H-indole-5-methanamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C17H16ClN3S
  • Molecular Weight : 329.84 g/mol
  • IUPAC Name : 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Antibacterial Activity

Research indicates that thiourea derivatives, including 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, exhibit significant antibacterial properties. Studies have shown:

  • Effective against various Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

A comparative analysis with standard antibiotics, like ceftriaxone, revealed comparable inhibition zones, suggesting that this compound could serve as a potential alternative in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound is notable, particularly due to its ability to target specific molecular pathways involved in cancer progression. Key findings include:

  • In vitro studies demonstrated promising results against various cancer cell lines, including breast, prostate, and lung cancers.
  • IC50 values ranged from 3 to 14 µM for different derivatives of thiourea, indicating strong cytotoxic effects on cancer cells.

The mechanism of action appears to involve the inhibition of angiogenesis and modulation of cell signaling pathways critical for tumor growth .

Anti-inflammatory Properties

Thiourea derivatives have also been studied for their anti-inflammatory effects. The compound has shown:

  • Reduction in pro-inflammatory cytokines in various models of inflammation.

This property suggests potential therapeutic applications in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity Type Pathogen/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureusMIC: 40 µg/mL
AnticancerBreast Cancer Cell LinesIC50: 7–20 µM
Anti-inflammatoryCytokine ProductionSignificant reduction

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indole moiety may also interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Findings :

  • Indole vs. Pyrazole Moieties : The indole group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to pyrazole-containing analogs (e.g., ). Indole derivatives are frequently associated with serotonin receptor modulation or kinase inhibition .
  • Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group in the target compound likely increases metabolic stability relative to fluorophenyl analogs (e.g., Compound 17) due to reduced electronegativity and stronger C–Cl bond resilience .
Crystallographic and Physicochemical Properties
  • Hydrogen Bonding : The target compound’s thiourea core is expected to form intramolecular N–H···S and intermolecular N–H···O bonds, similar to 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (). These interactions influence crystal packing and solubility .
  • Thermal Stability : Melting points (m.p.) of indole-containing thioureas (e.g., Compound 19 in : m.p. ~76%) are generally lower than those of halogenated analogs (e.g., : m.p. 178–180°C), suggesting that bulky substituents like indole reduce crystallinity .

Biological Activity

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea can be represented as follows:

  • Molecular Formula : C_{18}H_{18}ClN_{3}S
  • IUPAC Name : 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

1. Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea can inhibit the growth of various cancer cell lines. For instance, studies demonstrated that certain thiourea derivatives exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cells, suggesting potent anticancer activity .

Cell Line IC50 (µM) Reference
Pancreatic Cancer3 - 14
Prostate Cancer7 - 20
Breast Cancer<20

2. Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has been extensively studied. Compounds similar to the target molecule demonstrated significant antibacterial activity against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. For example, one study reported minimum inhibitory concentrations (MIC) between 40 to 50 µg/mL against these organisms .

Pathogen MIC (µg/mL) Inhibition Zone (mm) Reference
E. faecalis40 - 5029
P. aeruginosa40 - 5024
K. pneumoniae40 - 5030

3. Anti-inflammatory Activity

Thiourea derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them potential candidates for treating inflammatory diseases .

The biological activities of thiourea derivatives, including the compound , are often attributed to their ability to interact with specific molecular targets involved in disease pathways:

  • Anticancer Mechanism : Thiourea compounds may induce apoptosis in cancer cells by targeting signaling pathways that regulate cell growth and survival.
  • Antimicrobial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death.

Case Studies

Several case studies highlight the efficacy of thiourea derivatives in clinical settings:

  • Case Study on Anticancer Effects : A study involving a series of thiourea analogs showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics, indicating their potential as effective cancer treatments.
  • Case Study on Antimicrobial Resistance : In another investigation, a novel thiourea derivative was able to reverse antibiotic resistance in E. coli, suggesting its utility in combination therapies.

Q & A

What synthetic routes are recommended for 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common approach involves reacting a substituted aniline derivative with acyl chlorides or isothiocyanates. For example, potassium thiocyanate (KSCN) can be treated with pivaloyl chloride in anhydrous acetone under reflux to generate an intermediate, which is then coupled with a halogenated aromatic amine (e.g., 2-chloro-5-nitroaniline) . Optimization strategies include:

  • Solvent selection: Use polar aprotic solvents (e.g., acetone) to enhance nucleophilicity.
  • Temperature control: Reflux conditions (~60–80°C) improve reaction kinetics.
  • Stoichiometric ratios: Excess KSCN (1.2–1.5 eq.) ensures complete conversion of acyl chloride.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product with >95% purity .

Which spectroscopic and crystallographic methods are most effective for characterizing this thiourea derivative?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent connectivity (e.g., indole methyl protons at δ 2.4–2.6 ppm; thiourea NH signals at δ 9.5–10.5 ppm) .
    • FT-IR: Identify thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
  • Crystallography:
    • Single-crystal X-ray diffraction (SXRD): Resolve molecular geometry and packing using SHELXL for refinement. Key parameters include R-factor (<0.05) and anisotropic displacement ellipsoids .
    • Hydrogen bonding analysis: Detect intramolecular N–H⋯O/S interactions (e.g., 6-membered rings) via Mercury or OLEX2 .

How can SHELXL resolve ambiguities in the crystal structure determination of this compound?

Advanced Methodological Answer:
SHELXL addresses ambiguities through:

  • Anisotropic refinement: Models thermal motion of non-hydrogen atoms using displacement parameters (ADPs), critical for resolving disorder or twinning .
  • Hydrogen bond constraints: Fix N–H⋯S/O distances (e.g., 2.8–3.2 Å) during refinement to maintain geometry .
  • Twinning detection: Use the BASF parameter to model overlapping lattices in twinned crystals .
  • Validation tools: Check for outliers in bond lengths/angles against the Cambridge Structural Database (CSD) .

What strategies address contradictions between intramolecular and intermolecular interactions in crystallographic studies?

Advanced Methodological Answer:
In cases where intramolecular hydrogen bonds dominate (e.g., N–H⋯O/S) but intermolecular interactions are weak:

  • Packing analysis: Use PLATON or CrystalExplorer to identify π–π stacking (centroid distances ~3.8–4.3 Å) or van der Waals contacts .
  • Thermal ellipsoid examination: Large ADPs in aromatic rings suggest dynamic disorder, reducing intermolecular stability .
  • Hirshfeld surface analysis: Quantify contact contributions (e.g., H⋯H vs. C⋯Cl) to explain packing forces .

What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Kinase inhibition assays: Test against tyrosine kinases (e.g., FGFR1–3) using fluorescence-based ATPase activity measurements (IC₅₀ determination) .
  • Antifungal screening: Use agar diffusion assays against Pyricularia oryzae or Drechslera oryzae at concentrations of 10–100 μM .
  • Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can computational methods analyze substituent effects on the thiourea moiety’s reactivity?

Advanced Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in C=S) .
  • Molecular docking: Simulate binding to biological targets (e.g., FGFR kinases) using AutoDock Vina to prioritize derivatives .
  • Solvent modeling: Apply Polarizable Continuum Model (PCM) to predict solubility and stability in DMSO/water mixtures .

What impurities or byproducts commonly arise during synthesis, and how are they characterized?

Methodological Answer:

  • Common impurities:
    • Unreacted starting materials (e.g., 2-methylindole derivatives).
    • Oxidized byproducts (e.g., sulfonic acids from C=S oxidation).
  • Detection methods:
    • HPLC-MS: Monitor reaction progress with C18 columns (ACN/water gradient) and ESI+ ionization .
    • TLC: Use silica plates with UV254 visualization (Rf ~0.5 for thiourea product) .

How to validate anisotropic displacement parameters in the crystal structure?

Advanced Methodological Answer:

  • ADP analysis: Check for ellipsoid elongation (Ueq > 0.05 Ų suggests disorder) using WinGX or ORTEP .
  • Rigid-body refinement: Compare ADPs of rigid fragments (e.g., indole rings) to identify overfitting .
  • Twinned data correction: Apply HKLF5 format in SHELXL to refine twin fractions (BASF parameter) .

Table 1. Key Crystallographic Data for Thiourea Derivatives (Adapted from )

ParameterValue (Example Compound)
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a=10.399, b=12.500, c=14.211
Angles (°)α=93.766, β=99.962, γ=114.066
Volume (ų)1642.1
Z2
R-factor0.045
Intramolecular H-bondsN–H⋯O (2.85 Å)

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